Mandelonitrile

Catalog No.
S534486
CAS No.
532-28-5
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mandelonitrile

CAS Number

532-28-5

Product Name

Mandelonitrile

IUPAC Name

2-hydroxy-2-phenylacetonitrile

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H

InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

mandelonitrile, mandelonitrile, (+-)-isomer

Canonical SMILES

C1=CC=C(C=C1)C(C#N)O

Description

The exact mass of the compound Mandelonitrile is 133.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of cyanohydrin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Chiral Pharmaceuticals:

(R)-Mandelonitrile, a specific stereoisomer of the compound, serves as a valuable precursor for the synthesis of various chiral pharmaceuticals. Its unique structure, containing a benzene ring linked to a nitrile group and a hydroxyl group, makes it a useful building block for further chemical transformations. The stereochemistry of the hydroxyl group is crucial for the final product's enantiomeric purity, which is essential for drug activity. Studies have shown that enzymes like those found in Alcaligenes faecalis can be used to achieve this enantioselective conversion, leading to the production of (R)-mandelic acid with high enantiomeric excess. This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical synthesis methods. [Source: Buy (R)-mandelonitrile | 10020-96-9 | BenchChem, https://www.benchchem.com/]

Organic Synthesis:

Mandelonitrile is a valuable reagent in various organic reactions. Due to its functional groups, it can undergo a range of transformations to yield other important compounds. One common application is its hydrolysis to form mandelic acid, another crucial chiral building block used in the synthesis of pharmaceuticals and other fine chemicals. Research has explored using enzymes like nitrilase from Alcaligenes faecalis for this conversion, demonstrating its potential for environmentally friendly and efficient production of mandelic acid. [Source: Mandelonitrile Technical Grade - High-Quality Compound for Diverse Applications | Procurenet Limited, ]

Mandelonitrile, chemically known as phenylacetonitrile, is a cyanohydrin with the formula C₈H₇NO. It appears as a reddish-brown liquid that is miscible with ethanol and diethyl ether but insoluble in water. This compound is notable for its role in various biological and chemical processes, particularly as an intermediate in the synthesis of mandelic acid and other important organic compounds. Mandelonitrile was first synthesized in 1832 and is derived from the reaction of benzaldehyde with alkali cyanide in the presence of mineral acids .

Mandelonitrile undergoes several significant reactions:

  • Decomposition: Upon heating, mandelonitrile decomposes into benzaldehyde and hydrogen cyanide, which can be hazardous due to the toxicity of hydrogen cyanide .
  • Hydrogenation: In the presence of catalysts such as palladium on carbon (Pd/C), mandelonitrile can be hydrogenated to produce phenethylamine, a compound with various applications in pharmaceuticals .
  • Enzymatic Reactions: Mandelonitrile can be converted into hydrogen cyanide and benzaldehyde through the action of mandelonitrile lyase, an enzyme that cleaves carbon-carbon bonds .

Mandelonitrile exhibits notable biological activity, particularly in its role as a precursor to other compounds. It is involved in the metabolism of certain amino acids and is considered toxic due to its ability to release hydrogen cyanide upon hydrolysis. Certain insects utilize mandelonitrile as a defense mechanism, converting it into toxic substances to deter predators . Additionally, it plays a role in the synthesis of stereospecific pharmaceuticals such as bronchodilators and amphetamines, highlighting its importance in medicinal chemistry .

Mandelonitrile can be synthesized through various methods:

  • From Benzaldehyde and Hydrogen Cyanide: The most common method involves reacting benzaldehyde with sodium cyanide or potassium cyanide in an acidic environment. This method yields mandelonitrile alongside other byproducts .
  • Biocatalysis: Enzymatic synthesis using hydroxynitrile lyases provides a more selective route to mandelonitrile, allowing for the production of specific stereoisomers under mild conditions .
  • Hydrolysis of Amygdalin: Mandelonitrile can also be obtained from amygdalin, a naturally occurring glycoside found in various plants such as almonds and apricots, through enzymatic hydrolysis .

Mandelonitrile has several applications:

  • Intermediate in Organic Synthesis: It serves as an essential intermediate for synthesizing mandelic acid and other pharmaceuticals.
  • Insect Defense Mechanism: Certain insects utilize mandelonitrile as a chemical defense against predators.
  • Research Tool: Its enzymatic conversion pathways are studied for their implications in metabolic engineering and synthetic biology .

Research has shown that mandelonitrile interacts with various biological systems primarily through its enzymatic conversion to toxic products like hydrogen cyanide. Studies indicate that this conversion plays a significant role in cyanoamino acid metabolism and has implications for drug development and toxicology . Furthermore, its interactions with enzymes such as hydroxynitrile lyases have been explored for their potential in catalyzing selective reactions in organic synthesis .

Mandelonitrile shares structural similarities with several other cyanohydrins and nitriles. Here are some comparable compounds:

CompoundStructureUnique Features
AcetonitrileC₂H₃NSoluble in water; commonly used as a solvent
BenzoinC₁₄H₁₂O₂Involved in benzoin condensation reactions
AmygdalinC₂₁H₂₃N₁₁O₁₃A glycoside that releases mandelonitrile upon hydrolysis
HydroxynitrilesVariableGeneral class that includes compounds like mandelonitrile

Mandelonitrile's uniqueness lies in its specific structure that allows it to participate effectively in both chemical and biological pathways while being a precursor for various important pharmaceutical compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992)
Solid

XLogP3

1

Exact Mass

133.0528

Boiling Point

338 °F at 760 mm Hg (decomposes) (NTP, 1992)

Flash Point

179.5 °F (NTP, 1992)

Density

1.1165 at 68 °F (NTP, 1992)

Appearance

Solid powder

Melting Point

14 °F (also given as 72° F) (NTP, 1992)
-10.0 °C
21.5-22°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (93%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (93%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

532-28-5
613-88-7

Wikipedia

Mandelonitrile

General Manufacturing Information

Benzeneacetonitrile, .alpha.-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15
1: Isobe K, Kitagawa A, Kanamori K, Kashiwagi N, Matsui D, Yamaguchi T, Fuhshuku KI, Semba H, Asano Y. Characterization of a novel hydroxynitrile lyase from Nandina domestica Thunb. Biosci Biotechnol Biochem. 2018 Jul 5:1-10. doi: 10.1080/09168451.2018.1490171. [Epub ahead of print] PubMed PMID: 29975178.
2: Yao L, Li H, Yang J, Li C, Shen Y. Purification and characterization of a hydroxynitrile lyase from Amygdalus pedunculata Pall. Int J Biol Macromol. 2018 Jun 15;118(Pt A):189-194. doi: 10.1016/j.ijbiomac.2018.06.037. [Epub ahead of print] PubMed PMID: 29890248.
3: Martínková L, Křen V. Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Appl Microbiol Biotechnol. 2018 May;102(9):3893-3900. doi: 10.1007/s00253-018-8894-8. Epub 2018 Mar 10. Review. PubMed PMID: 29525852.
4: Yamaguchi T, Nuylert A, Ina A, Tanabe T, Asano Y. Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile. Sci Rep. 2018 Feb 14;8(1):3051. doi: 10.1038/s41598-018-20190-x. PubMed PMID: 29445093; PubMed Central PMCID: PMC5813103.
5: Motojima F, Nuylert A, Asano Y. The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis. FEBS J. 2018 Jan;285(2):313-324. doi: 10.1111/febs.14339. Epub 2017 Dec 7. PubMed PMID: 29155493.
6: Lanfranchi E, Grill B, Raghoebar Z, Van Pelt S, Sheldon RA, Steiner K, Glieder A, Winkler M. Production of Hydroxynitrile Lyase from Davallia tyermannii (DtHNL) in Komagataella phaffii and Its Immobilization as a CLEA to Generate a Robust Biocatalyst. Chembiochem. 2018 Feb 16;19(4):312-316. doi: 10.1002/cbic.201700419. Epub 2017 Dec 11. PubMed PMID: 29131473.
7: Cheng Z, Peplowski L, Cui W, Xia Y, Liu Z, Zhang J, Kobayashi M, Zhou Z. Identification of key residues modulating the stereoselectivity of nitrile hydratase toward rac-mandelonitrile by semi-rational engineering. Biotechnol Bioeng. 2018 Mar;115(3):524-535. doi: 10.1002/bit.26484. Epub 2017 Nov 15. PubMed PMID: 29080350.
8: Diaz-Vivancos P, Bernal-Vicente A, Cantabella D, Petri C, Hernández JA. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants. Plant Cell Physiol. 2017 Dec 1;58(12):2057-2066. doi: 10.1093/pcp/pcx135. PubMed PMID: 29036663.
9: Zhang XH, Liu ZQ, Xue YP, Wang YS, Yang B, Zheng YG. Production of R-Mandelic Acid Using Nitrilase from Recombinant E. coli Cells Immobilized with Tris(Hydroxymethyl)Phosphine. Appl Biochem Biotechnol. 2018 Mar;184(3):1024-1035. doi: 10.1007/s12010-017-2604-3. Epub 2017 Sep 22. PubMed PMID: 28936681.
10: Jones BJ, Bata Z, Kazlauskas RJ. Identical active sites in hydroxynitrile lyases show opposite enantioselectivity and reveal possible ancestral mechanism. ACS Catal. 2017 Jun 2;7(6):4221-4229. doi: 10.1021/acscatal.7b01108. Epub 2017 May 15. PubMed PMID: 28798888; PubMed Central PMCID: PMC5546752.
11: Fan H, Chen L, Sun H, Wang H, Liu Q, Ren Y, Wei D. Characterization of a novel nitrilase, BGC4, from Paraburkholderia graminis showing wide-spectrum substrate specificity, a potential versatile biocatalyst for the degradation of nitriles. Biotechnol Lett. 2017 Nov;39(11):1725-1731. doi: 10.1007/s10529-017-2410-6. Epub 2017 Jul 31. PubMed PMID: 28762035.
12: Xue YP, Jiao B, Hua DE, Cheng F, Liu ZQ, Zheng YG. Improving catalytic performance of an arylacetonitrilase by semirational engineering. Bioprocess Biosyst Eng. 2017 Oct;40(10):1565-1572. doi: 10.1007/s00449-017-1812-0. Epub 2017 Jul 7. PubMed PMID: 28687857.
13: Brückner A, Raspotnig G, Wehner K, Meusinger R, Norton RA, Heethoff M. Storage and release of hydrogen cyanide in a chelicerate (Oribatula tibialis). Proc Natl Acad Sci U S A. 2017 Mar 28;114(13):3469-3472. doi: 10.1073/pnas.1618327114. Epub 2017 Mar 13. PubMed PMID: 28289203; PubMed Central PMCID: PMC5380029.
14: Yamaguchi T, Kuwahara Y, Asano Y. A novel cytochrome P450, CYP3201B1, is involved in (R)-mandelonitrile biosynthesis in a cyanogenic millipede. FEBS Open Bio. 2017 Feb 1;7(3):335-347. doi: 10.1002/2211-5463.12170. eCollection 2017 Mar. PubMed PMID: 28286729; PubMed Central PMCID: PMC5337904.
15: Kuwahara Y, Yamaguchi T, Ichiki Y, Tanabe T, Asano Y. Hydrogen peroxide as a new defensive compound in "benzoyl cyanide" producing polydesmid millipedes. Naturwissenschaften. 2017 Apr;104(3-4):19. doi: 10.1007/s00114-017-1435-y. Epub 2017 Mar 1. PubMed PMID: 28251301.
16: Nuylert A, Ishida Y, Asano Y. Effect of Glycosylation on the Biocatalytic Properties of Hydroxynitrile Lyase from the Passion Fruit, Passiflora edulis: A Comparison of Natural and Recombinant Enzymes. Chembiochem. 2017 Feb 1;18(3):257-265. doi: 10.1002/cbic.201600447. Epub 2017 Jan 4. PubMed PMID: 27914120.
17: Padhi SK. Modern Approaches to Discovering New Hydroxynitrile Lyases for Biocatalysis. Chembiochem. 2017 Jan 17;18(2):152-160. doi: 10.1002/cbic.201600495. Epub 2016 Nov 29. Review. PubMed PMID: 27898188.
18: Zhou Y, Zhang C, Qiu Y, Liu L, Yang T, Dong H, Satoh T, Okamoto Y. Temperature-Triggered Switchable Helix-Helix Inversion of Poly(phenylacetylene) Bearing l-Valine Ethyl Ester Pendants and Its Chiral Recognition Ability. Molecules. 2016 Nov 21;21(11). pii: E1583. PubMed PMID: 27879637.
19: Bracco P, Busch H, von Langermann J, Hanefeld U. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. Org Biomol Chem. 2016 Jul 6;14(27):6375-89. doi: 10.1039/c6ob00934d. Review. PubMed PMID: 27282284.
20: Ishida Y, Kuwahara Y, Dadashipour M, Ina A, Yamaguchi T, Morita M, Ichiki Y, Asano Y. A sacrificial millipede altruistically protects its swarm using a drone blood enzyme, mandelonitrile oxidase. Sci Rep. 2016 Jun 6;6:26998. doi: 10.1038/srep26998. PubMed PMID: 27265180; PubMed Central PMCID: PMC4893617.

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